molecular formula C9H13ClN2O B555564 2-Amino-3-phenylpropanamide hydrochloride CAS No. 108321-83-1

2-Amino-3-phenylpropanamide hydrochloride

Cat. No. B555564
CAS RN: 108321-83-1
M. Wt: 200.66 g/mol
InChI Key: KLHLGTPNBQXSJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Amino-3-phenylpropanamide hydrochloride” is a chemical compound with the molecular formula C9H13ClN2O and a molecular weight of 200.66 g/mol. It is a solid substance and is not intended for human or veterinary use, but for research purposes only.


Synthesis Analysis

The synthesis of “this compound” can be achieved through various methods, such as the reaction of tert-butyl carbinol with aniline in the presence of phosphorus trichloride, or the reaction of tert-butyl isocyanate with benzylamine .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H12N2O/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H2,11,12) . The compound has a linear structure formula .


Physical And Chemical Properties Analysis

“this compound” is a solid substance . It should be stored in an inert atmosphere at room temperature .

Scientific Research Applications

Immunomodulatory Effects

2-Amino-3-phenylpropanamide hydrochloride has been studied for its potential immunomodulatory effects. A study by Kiuchi et al. (2000) found that certain derivatives of this compound, specifically 2-aminopropane-1,3-diols with a phenyl ring, demonstrated significant immunosuppressive activity. This activity was observed in their impact on lymphocytes and rat skin allografts, suggesting potential applications in immunosuppressive therapy, particularly for organ transplantation (Kiuchi et al., 2000).

Kinetic and Mechanistic Studies

Research on this compound includes kinetic and mechanistic studies. Mohana and Prasad (2008) conducted a study on the oxidative cleavage of Phenylpropanolamine hydrochloride (a sympathomimetric drug) with sodium N-chlorobenzenesulfonamide, catalyzed by ruthenium (III). This study provides insight into the chemical reactivity and potential for synthetic applications of this compound (Mohana & Prasad, 2008).

Synthesis of Derivatives

The synthesis of derivatives of this compound for various applications is a significant area of research. Li et al. (2013) developed a convenient one-pot synthesis method for enantiopure derivatives, which are crucial for pharmaceutical applications (Li et al., 2013).

Anticancer Potential

A study by Kumar et al. (2009) explored the synthesis of functionalized amino acid derivatives of this compound, evaluating their in vitro cytotoxicity against human cancer cell lines. This research indicates the potential for designing new anticancer agents based on the structure of this compound (Kumar et al., 2009).

Computational Peptidology

Flores-Holguín et al. (2019) utilized conceptual density functional theory in computational peptidology to study the molecular properties of antifungal tripeptides, including derivatives of this compound. This approach aids in predicting reactivity descriptors and bioactivity scores, valuable for drug design (Flores-Holguín et al., 2019).

Chemoselective Reactions

Hajji et al. (2002) investigated the chemoselective reactions of N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide with various electrophiles, leading to the synthesis of hexahydro-4-pyrimidinones and oxazolidines. Such studies are crucial for understanding the chemical versatility and potential pharmaceutical applications of the compound (Hajji et al., 2002).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

2-amino-3-phenylpropanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O.ClH/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h1-5,8H,6,10H2,(H2,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLHLGTPNBQXSJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70507319
Record name Phenylalaninamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70507319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

108321-83-1
Record name Phenylalaninamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70507319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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